Cme-carbodiimide

Overview

Description

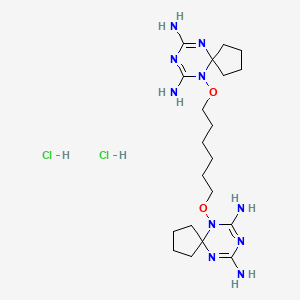

Cme-carbodiimide, also known as 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, is a versatile compound widely used in organic synthesis and biochemical research. It is a carbodiimide compound, characterized by the functional group RN=C=NR, where R represents organic substituents. This compound is particularly valuable for its role in facilitating the formation of covalent bonds between carboxyl and amine groups, making it essential in various chemical and biological applications .

Mechanism of Action

Target of Action

Cme-carbodiimide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the field of biochemistry for peptide synthesis and protein cross-linking . The primary targets of this compound are carboxylic acids and primary amines present in proteins and peptides .

Mode of Action

This compound works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . This reaction is often used to create peptide bonds between amino acids, enabling the synthesis of peptides and proteins. In addition, this compound can also be used to cross-link proteins by forming covalent bonds between carboxyl groups of one protein and amine groups of another .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific proteins or peptides it is used to modify. It is known that the compound can affect a wide range of physiological processes, including cell signaling, nutrient uptake, developmental regulation, and cell adhesion .

Result of Action

The result of this compound’s action is the formation of peptide bonds or the cross-linking of proteins. This can lead to changes in the structure and function of the modified proteins, potentially affecting a wide range of cellular processes .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction efficiency can be affected by the pH of the solution, with optimal activity typically observed at pH 4.5-6.0 . Additionally, the presence of nucleophilic contaminants can lead to side reactions and reduce the efficiency of the desired reaction .

Biochemical Analysis

Biochemical Properties

Cme-carbodiimide plays a crucial role in biochemical reactions, particularly in the crosslinking of proteins and other biomolecules. It interacts with carboxyl groups on proteins and peptides, facilitating the formation of amide bonds with primary amines. This interaction is essential for the conjugation of proteins, peptides, and other biomolecules, enabling the study of their functions and interactions . This compound is often used in the presence of N-hydroxysuccinimide (NHS) to enhance the efficiency of the crosslinking reaction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying the extracellular matrix and altering cell adhesion properties. The crosslinking of collagen scaffolds with this compound affects cell invasion and nutrient supply by reducing pore size and percolation diameter . Additionally, this compound can impact cell signaling pathways and gene expression by modifying the extracellular environment and altering the availability of signaling molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds between carboxyl groups and primary amines. This reaction involves the activation of carboxyl groups by this compound, followed by the nucleophilic attack of primary amines, resulting in the formation of stable amide bonds . This mechanism is widely used in bioconjugation and crosslinking applications, allowing for the precise modification of biomolecules and the study of their interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have shown that the crosslinking effects of this compound can persist for extended periods, but the efficiency of the reaction may decrease over time . It is important to consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively crosslink biomolecules without causing significant toxicity or adverse effects . At high doses, this compound can induce toxic effects, including inflammation and tissue damage . It is crucial to carefully optimize the dosage of this compound in animal studies to achieve the desired effects while minimizing potential adverse reactions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification. It interacts with enzymes and cofactors involved in the activation and conjugation of carboxyl groups and primary amines . The presence of this compound can influence metabolic flux and metabolite levels by altering the availability and reactivity of key biomolecules . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its reactivity and the efficiency of crosslinking reactions, making it important to consider these factors in experimental design .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can impact its activity and function, affecting the efficiency of crosslinking reactions and the modification of biomolecules . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical assays and experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cme-carbodiimide is typically synthesized through the reaction of cyclohexyl isocyanate with 2-morpholinoethylamine in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting carbodiimide is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Cme-carbodiimide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with carboxylic acids to form amides, esters, and anhydrides.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbodiimide group is replaced by other nucleophiles.

Addition Reactions: It can add to nucleophiles such as amines and alcohols to form stable adducts.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and thiols.

Major Products Formed

Amides: Formed through the reaction with carboxylic acids.

Esters: Formed through the reaction with alcohols.

Anhydrides: Formed through the reaction with two carboxylic acid molecules.

Scientific Research Applications

Cme-carbodiimide has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in peptide synthesis and the formation of amide bonds.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and crosslinking studies.

Medicine: Utilized in drug development for the synthesis of bioactive compounds and drug conjugates.

Industry: Applied in the production of polymers, adhesives, and coatings to enhance mechanical properties and stability

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous crosslinking reactions.

N,N’-Dicyclohexylcarbodiimide (DCC): A water-insoluble carbodiimide used in non-aqueous organic synthesis methods

Uniqueness

Cme-carbodiimide is unique due to its specific structure, which includes a morpholinoethyl group that enhances its solubility and reactivity in various solvents. This makes it particularly suitable for applications requiring high reactivity and stability under diverse conditions. Additionally, its ability to form stable intermediates and facilitate efficient coupling reactions distinguishes it from other carbodiimides .

Properties

CAS No. |

2491-17-0 |

|---|---|

Molecular Formula |

C21H35N3O4S |

Molecular Weight |

425.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |

InChI |

InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

GWYOLUOGOHTLCQ-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

Key on ui other cas no. |

2491-17-0 |

Pictograms |

Irritant |

Synonyms |

4-(2-((Cyclohexylimidocarbonyl)amino)ethyl)-4-methylmorpholinium Carbodiimide, CME CME Carbodiimide CME-Carbodiimide CMEC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CME-carbodiimide interact with DNA and RNA, and what are the downstream effects?

A1: this compound selectively modifies guanine (G) and thymine (T) bases in nucleic acids. This modification occurs primarily in single-stranded regions or regions with destabilized secondary structures. [, , ] For instance, researchers utilized this compound to probe the structure of rat liver 5S RNA [] and tRNA(val)(1). [] By analyzing the extent and location of modification, they could infer information about the accessibility and conformation of these molecules. In another study, a protein factor isolated from regenerating rat liver was shown to destabilize DNA, making it more susceptible to modification by this compound. [] This suggested a potential role for this protein in DNA replication by promoting strand separation.

Q2: What is the significance of using this compound to study DNA destabilization?

A2: this compound's selective reactivity towards single-stranded or destabilized DNA makes it a valuable tool for studying processes like DNA replication and transcription. [] By measuring the extent of this compound modification, researchers can quantify the degree of DNA denaturation induced by specific proteins or environmental factors. This information helps elucidate the mechanisms underlying DNA unwinding and strand separation during essential cellular processes.

Q3: What can you tell us about the structural characteristics of this compound, such as its molecular formula and weight?

A3: While the provided abstracts lack specific details on the molecular formula and weight of this compound, its chemical structure, 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, allows for calculation of these parameters. A comprehensive resource like PubChem or ChemSpider would provide accurate information on the molecular formula, weight, and other structural properties of this compound.

Q4: Are there any insights into the analytical methods employed to study this compound's interaction with nucleic acids?

A4: The research highlights the use of radiolabeled [14C]this compound to quantify the extent of nucleic acid modification. [, ] After reacting this compound with the nucleic acid sample, researchers likely employed techniques like gel electrophoresis or chromatography to separate modified from unmodified molecules. The amount of radioactivity associated with each fraction would then be measured to determine the degree of modification. This approach allows for sensitive and quantitative analysis of this compound's interaction with DNA and RNA.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)

![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)

![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)

![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)